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Compound of Interest

2-(4-Chlorophenyl)-2-oxoethyl
Compound Name:

acetate
CAS No.: 39561-82-5
Cat. No.: B1593999

Get Quote

\ J

This guide provides a detailed analysis of the spectroscopic data for 2-(4-Chlorophenyl)-2-
oxoethyl acetate, a compound of interest in synthetic chemistry and drug development. The
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data is presented to serve as a valuable resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview

2-(4-Chlorophenyl)-2-oxoethyl acetate is an organic compound featuring a 4-chlorophenyl
ketone moiety linked to an acetate group through a methylene bridge. This unique combination
of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its
identification and characterization.

Molecular Structure:
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Caption: Molecular structure of 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy
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The proton NMR spectrum of 2-(4-Chlorophenyl)-2-oxoethyl acetate is expected to show
three distinct signals corresponding to the aromatic protons, the methylene protons, and the
acetate methyl protons.

Predicted *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~79 Doublet 2H ortho to the carbonyl
group
Aromatic protons
~75 Doublet 2H meta to the carbonyl
group
) -CHz- (methylene)
~54 Singlet 2H
protons
) -CHs (acetate methyl)
~2.2 Singlet 3H

protons

Interpretation:

e The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets due
to ortho-coupling. The protons ortho to the electron-withdrawing carbonyl group will be
deshielded and appear at a lower field (~7.9 ppm) compared to the protons meta to it (~7.5

ppm).

o The methylene protons (-CHz-) are adjacent to both a carbonyl group and an ester oxygen,
leading to significant deshielding. Their signal is predicted to be a singlet around 5.4 ppm.

o The methyl protons of the acetate group (-COCHs) are in a relatively shielded environment
and are expected to appear as a sharp singlet at approximately 2.2 ppm.

3C NMR Spectroscopy
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The carbon NMR spectrum provides information about the different carbon environments in the
molecule.

Experimental and Predicted 3C NMR Data:

Chemical Shift (6, ppm) Assignment

~190.7 C=0 (ketone)

~170.0 C=0 (ester)

~140.6 Aromatic C-ClI

~132.4 Aromatic C-H

~129.3 Aromatic C-H

~129.3 Aromatic C (ipso to carbonyl)
~66.5 -CHz- (methylene)

~20.5 -CHs (acetate methyl)

Interpretation:

e The carbonyl carbon of the ketone is the most deshielded carbon and is observed at
approximately 190.7 ppm.[1]

e The carbonyl carbon of the ester appears at a slightly higher field, around 170.0 ppm.[2]

e The aromatic carbons show a range of chemical shifts. The carbon atom attached to the
chlorine is found at about 140.6 ppm. The protonated aromatic carbons appear around 132.4
ppm and 129.3 ppm.[1] The ipso-carbon (the aromatic carbon attached to the ketone group)
is also expected in this region.

o The methylene carbon (-CHz-), being attached to two electronegative groups, is found at
approximately 66.5 ppm.[1]

o The methyl carbon of the acetate group is the most shielded, appearing at about 20.5 ppm.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm—2) Intensity Assignment

~ 1745 Strong C=0 stretching (ester)

~ 1690 Strong C=0 stretching (ketone)
~ 1600, 1480 Medium C=C stretching (aromatic)
~ 1230 Strong C-O stretching (ester)

~ 1100 Medium C-Cl stretching

Interpretation:

e The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The
ester carbonyl stretch typically appears at a higher frequency (~1745 cm~1) than the aryl
ketone carbonyl stretch (~1690 cm™1).

e The presence of the aromatic ring is indicated by the C=C stretching vibrations in the 1600-
1480 cm~1 region.

e Astrong band around 1230 cm™! is characteristic of the C-O stretching of the acetate group.

e The C-ClI stretching vibration is expected to appear in the fingerprint region, around 1100
cm~L,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrum Fragmentation:
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e Molecular lon (M*): The molecular ion peak is expected at m/z corresponding to the
molecular weight of the compound (C10H9ClO3). The presence of chlorine will result in a
characteristic M+2 peak with an intensity of about one-third of the M* peak.

o Key Fragments:

o Loss of the acetate group (*OCOCHS3) to give a fragment corresponding to the 2-(4-
chlorophenyl)-2-oxoethyl cation.

o Cleavage of the bond between the methylene group and the carbonyl, leading to the
formation of the 4-chlorobenzoyl cation.

o McLafferty rearrangement is not possible for this molecule.

[CeHeCIO]*
[C10H9CIOs]* \ - «CH20COCH3 [C7H4CIO)*
(Molecular lon) J (4-Chlorobenzoyl cation)

(Acetyl cation)

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Experimental Protocols

Standard analytical techniques are employed to acquire the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.
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» Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).[3]

IR Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
ionization method, such as Electron lonization (El) or Electrospray lonization (ESI).

o Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at
different mass-to-charge ratios (m/z).

Conclusion

The spectroscopic data of 2-(4-Chlorophenyl)-2-oxoethyl acetate are consistent with its
proposed structure. The combination of tH NMR, 13C NMR, IR, and Mass Spectrometry
provides a comprehensive characterization of the molecule, enabling its unambiguous
identification and quality control in various scientific applications. The interpretations provided
in this guide, based on established principles and data from related compounds, offer a robust
framework for researchers working with this and similar molecules.

References

Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of (3-
Azidophenylethanols by Candida antarctica. J. Braz. Chem. Soc., 24(9).

e Preprints.org. (2020).

e MolPort. (n.d.). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-
thiazolidin-4-one.

e The Royal Society of Chemistry. (n.d.).

o Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed.
Wiley.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://www.benchchem.com/product/b1593999/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-4-chlorophenyl-2-oxoethyl-acetate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Khan, I. U., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-
bromobenzoate.

Sigma-Aldrich. (n.d.). Ethyl 2-(4-chlorophenyl)

PubChem. (n.d.). Alpha-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-hydroxyethyl)-1-
piperazineacetic acid.

National Institutes of Health. (n.d.).

Abdurrahman, |., et al. (n.d.). Identification and characterization of diterpenes from ethyl
acetate fraction of stem barks of Boswellia papyrifera (del).

MolPort. (n.d.). 2-(4-chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)

BLDpharm. (n.d.). 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid.

PubChem. (n.d.). 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-
oxoethyl ester.

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-
methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

ChemSynthesis. (n.d.). ethyl acetate.

ChemicalBook. (n.d.). Bis(2,4,6-trichlorophenyl)

University of Birmingham. (n.d.).

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents,
Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

PubChem. (n.d.). 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-
tetrahydro[4]benzothieno[2,3-d]pyrimidin-4(3h)-one.

MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-
Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral
Agent.

PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-
yl)ethoxy)ethoxy)acetic Acid.

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview.
National Institutes of Health. (n.d.).

PubChem. (n.d.). 1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-
ylidene)acetic acid.

ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol(104-10-9)IR1.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://minio.scielo.br/documentstore/1678-4790/KhFsZzMWv3pxZWmFG9yYyxR/b62426ae4c0386cad0502f64dafc3d0a374f0174.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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